![molecular formula C7H13N3S2 B3012401 N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-57-8](/img/structure/B3012401.png)
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures to “N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” are often used in the synthesis of various heterocyclic compounds . They can be part of a larger group of compounds known as 1,3,4-thiadiazoles .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles . The specific reactions for “N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” are not mentioned in the sources I found.科学的研究の応用
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .
Antifungal Agents
Thiazole derivatives, including 1,3,4-thiadiazole, have been found to have antifungal properties . This makes them potentially useful in the treatment of fungal infections.
Antiviral Agents
Thiazole derivatives have also been found to have antiviral properties . This could potentially make them useful in the development of new antiviral drugs.
Dye Removal
The synthesized DMAA hydrogels, which can be derived from the compound, have been found to be extremely effective in removing cationic dyes due to electrostatic interaction and hydrogen bonding in the DMAA backbone .
Synthesis of New Ligands
The compound has been used as a precursor in the synthesis of new ligands . These ligands have potential applications in the development of new metal complexes with various properties.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor and cytotoxic properties . This could potentially make them useful in the development of new cancer treatments.
Neuroprotective Agents
Thiazole derivatives have been found to have neuroprotective properties . This could potentially make them useful in the treatment of neurological disorders.
Anticonvulsant Agents
Thiazole derivatives have been found to have anticonvulsant properties . This could potentially make them useful in the treatment of seizure disorders.
特性
IUPAC Name |
N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMXKMWIOAYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

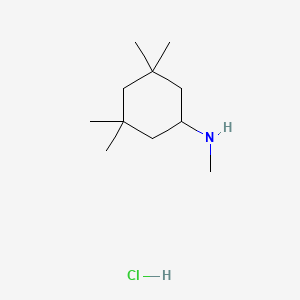
![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)
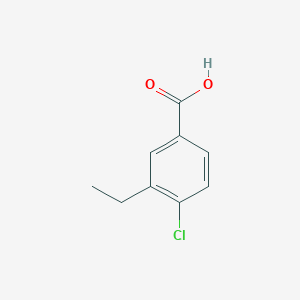
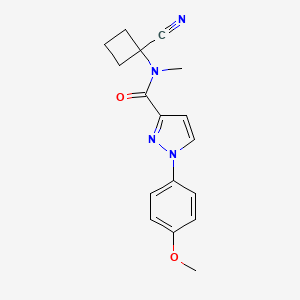
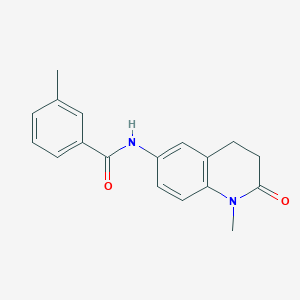
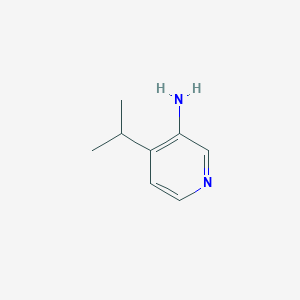

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)
![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)